N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-bromophenoxy)-2-methylpropanamide
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-bromophenoxy)-2-methylpropanamide is a complex organic compound featuring a benzoxazole ring fused with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-bromophenoxy)-2-methylpropanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole ring, which can be synthesized from 2-aminophenol and aldehydes or ketones under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Catalysts such as BF3·Et2O and solvents like 1,4-dioxane are often used to facilitate the reactions . The process may also include purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-bromophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted benzoxazole compounds.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-bromophenoxy)-2-methylpropanamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive compounds with potential therapeutic effects.
Medicine: Research into its pharmacological properties may lead to new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-bromophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-(1,3-benzoxazol-2-yl)phenol: Shares the benzoxazole core but differs in functional groups.
N~2~-1,3-Benzoxazol-2-yl-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-L-alaninamide: Another benzoxazole derivative with distinct substituents.
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-bromophenoxy)-2-methylpropanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H21BrN2O4 |
---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-bromophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C24H21BrN2O4/c1-24(2,31-17-11-9-16(25)10-12-17)23(28)27-19-14-15(8-13-20(19)29-3)22-26-18-6-4-5-7-21(18)30-22/h4-14H,1-3H3,(H,27,28) |
InChI Key |
ABQMKUYPXNSQCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)OC)OC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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